5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile
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Overview
Description
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile typically involves multiple steps. One common method starts with the preparation of azetidine intermediates, which are then functionalized to introduce the desired substituents. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be substituted with different nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with proteins and other biomolecules . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile can be compared with other azetidine derivatives, such as:
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound is used as a rigid linker in PROTAC development for targeted protein degradation.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have shown antiproliferative and tubulin-destabilizing effects in cancer cells.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from other azetidine derivatives .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-(azetidin-3-yloxy)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H18N2O/c1-10(2,8-11)4-3-5-13-9-6-12-7-9/h9,12H,3-7H2,1-2H3 |
InChI Key |
DEEDMANWGDUDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC1CNC1)C#N |
Origin of Product |
United States |
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